N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester
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Overview
Description
N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester is a compound used in organic synthesis, particularly in the field of peptide chemistry. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a methylsulfonyl group, and a benzyl ester moiety. These functional groups make it a versatile intermediate in the synthesis of various peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The benzyl ester moiety is usually introduced using benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In an industrial setting, the production of N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester may involve continuous flow reactors to enhance efficiency and productivity. The use of solid acid catalysts in a continuous flow reactor can facilitate the separation of products and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are employed for Boc deprotection.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a building block in the development of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl ester moiety can be selectively removed under specific conditions. The methylsulfonyl group can participate in various chemical transformations, making the compound a versatile intermediate .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester
- N-Boc-4,4-Difluoro-L-proline methyl ester
- N-Boc-4-oxo-L-proline methyl ester
Uniqueness
N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester is unique due to the presence of the methylsulfonyl group, which imparts specific chemical reactivity. This makes it distinct from other Boc-protected amino acid derivatives that may lack this functional group .
Properties
CAS No. |
1289646-78-1 |
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Molecular Formula |
C22H27NO6S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C22H27NO6S/c1-22(2,3)29-21(25)23-19(20(24)28-15-16-9-6-5-7-10-16)14-17-11-8-12-18(13-17)30(4,26)27/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 |
InChI Key |
PHBQFYLTLBWTNF-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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